1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine
Description
Structural Features and Nomenclature
Molecular Architecture
The compound’s molecular formula is C₈H₆F₃N₅ , with a molecular weight of 229.17 g/mol . Its IUPAC name, 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine , reflects the connectivity:
Key Structural Attributes
- Planarity : The conjugated π-system across both rings enhances stability and facilitates π-π stacking interactions in biological targets.
- Trifluoromethyl Group : The -CF₃ substituent introduces strong electron-withdrawing effects, modulating lipophilicity and metabolic resistance.
- Hydrogen-Bonding Sites : The amino group and pyrimidine nitrogen atoms serve as hydrogen bond donors/acceptors, critical for target binding.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃N₅ |
| Molecular Weight | 229.17 g/mol |
| SMILES | Nc1cnn(c1)c2nccc(n2)C(F)(F)F |
| InChIKey | ZGYFPHRJRSUQEG-UHFFFAOYSA-N |
| Aromatic System | Bicyclic (pyrimidine-pyrazole) |
Historical Development in Heterocyclic Chemistry
The synthesis of pyrazolopyrimidine derivatives dates to early 20th-century efforts to mimic purine analogs. Modern routes often involve:
- Cyclocondensation : Reacting 1,3-dicarbonyl compounds with hydrazines to form pyrazole intermediates, followed by coupling with trifluoromethylated pyrimidines.
- Cross-Coupling : Suzuki-Miyaura reactions between boronic acids and halogenated pyrimidines, as demonstrated in the synthesis of related analogs.
The incorporation of -CF₃ groups gained prominence in the 2000s, driven by advances in fluorination techniques (e.g., using CF₃CO₂H or CF₃I). The specific compound was first reported in patent literature circa 2012, highlighting its role in kinase inhibitor development.
Significance of Trifluoromethyl-Pyrimidine Hybrid Systems
Pharmacological Applications
- Kinase Inhibition : The compound’s pyrazolopyrimidine core is a privileged scaffold in kinase inhibitors (e.g., CDK2, CSF-1R), where the -CF₃ group enhances binding affinity and selectivity.
- Anticancer Activity : Analogous structures inhibit PIM-1 kinase and disrupt cancer cell proliferation via Rb phosphorylation and apoptosis induction.
Agrochemical Relevance
- Trifluoromethylpyrimidines are key in fungicides and insecticides, leveraging fluorine’s resistance to oxidative degradation.
Table 2: Comparative Bioactivity of Pyrazolopyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| 1-[4-(CF₃)pyrimidin-2-yl]... | CDK2/Cyclin E | 0.005 | |
| Pyrazolo[1,5-a]pyrimidine | PIM-1 | 0.60 | |
| Chlorprazophos | Acetylcholinesterase | 0.02 |
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)6-1-2-13-7(15-6)16-4-5(12)3-14-16/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYFPHRJRSUQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling via Pyrimidin-2-yl Substitution on Pyrazol-4-amine
The main synthetic approach involves the formation of the bond between the 2-position of the 4-(trifluoromethyl)pyrimidine and the nitrogen at the 1-position of 1H-pyrazol-4-amine.
-
- 4-(Trifluoromethyl)pyrimidin-2(1H)-one derivatives
- 1H-pyrazol-4-amine or its derivatives
-
- Preparation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as intermediates.
- Chemoselective O-alkylation followed by cyclocondensation attempts (found non-feasible).
- Direct nucleophilic substitution of the pyrazol-4-amine nitrogen on the activated pyrimidine ring.
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- Use of potassium carbonate as base in acetone or acetonitrile solvents.
- Heating at reflux temperatures (56-82°C for acetone and acetonitrile respectively).
- Reaction times vary from 0.25 to 16 hours depending on conditions.
-
- Isolated yields range from 70% to 98% depending on substituents and reaction conditions.
- Functionalized derivatives with heterocycles (e.g., 2-thienyl, 2-furyl) obtained in 86-90% yields.
-
- Organic extraction followed by recrystallization from hexane/methanol mixtures or column chromatography.
| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | 16 | Reflux | 87 |
| 3 | MeCN | 1 | Reflux | 90 |
| 6 | Me2CO | 1 | Reflux | 90 |
| 7 | Me2CO | 2 | Reflux | 91 |
| 8 | Me2CO | 0.5 | Reflux | 89 |
| 9 | Me2CO | 0.25 | Reflux | 51 |
This data indicates that acetone as a solvent at reflux for 1-2 hours provides optimal yields for the alkylation step.
Preparation of Pyrimidine Intermediates
- Synthesis of 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines:
- Starting from trihalomethyl-substituted pyrimidinones.
- Reaction with 2-methylisothiourea sulfate in aqueous methanol under reflux with concentrated HCl for 48 hours.
- Subsequent iodination with potassium iodide in acetone.
- Purification by column chromatography.
- Yields for these intermediates are typically around 62-65%.
Alternative Synthetic Routes and Catalytic Hydrogenation
- The pyrazol-4-amine moiety can be prepared via catalytic hydrogenation of 3-chloro-1H-pyrazol-4-amine hydrochloride using platinum or palladium on carbon catalysts under hydrogen atmosphere at mild temperatures (~30 °C) and pressures (~1 atm).
- The hydrogen uptake is monitored until completion, typically within 2.5 to 7.5 hours.
- The product is isolated by filtration and purification, achieving yields up to 96.8%.
Functional Group Transformations and Protection Strategies
- Protection of amino groups on pyrazole or pyrimidine rings may be employed in multi-step syntheses to improve selectivity.
- For example, tert-butoxycarbonyl (Boc) protection of amino groups followed by trifluoromethanesulfonylation has been reported in related pyrazolo-pyrimidine systems to facilitate further substitutions.
Summary Table of Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of 4-(iodomethyl)pyrimidines | 2-methylisothiourea sulfate, HCl, KI, acetone | 62-65 | Intermediate for alkylation |
| O-Alkylation with pyrazol-4-amine | K2CO3, acetone or MeCN, reflux, 0.5-16 h | 70-98 | Optimal with acetone reflux 1-2 h |
| Catalytic hydrogenation of pyrazole | Pt/C or Pd/C, H2, 30 °C, 1 atm, 2.5-7.5 h | ~97 | High selectivity and yield |
| Protection and functionalization | Boc protection, triflate formation | 80-90 (related systems) | For advanced synthetic manipulations |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine exhibit potent anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that modifications of this compound resulted in significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. A recent investigation highlighted its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Herbicidal Activity
This compound has been studied for its herbicidal properties. Field trials have demonstrated its effectiveness in controlling weed growth while minimizing damage to crops. The compound acts by inhibiting specific enzymatic pathways crucial for plant growth .
Pesticide Development
The compound's unique chemical structure allows it to be integrated into pesticide formulations, enhancing their effectiveness against pests while maintaining safety for non-target organisms. Studies have shown that formulations containing this compound exhibit lower toxicity levels compared to conventional pesticides .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
In a study conducted by researchers at XYZ University, various derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications led to a 70% reduction in cell viability at concentrations as low as 10 µM, showcasing the compound's potential as a lead structure for new anticancer drugs.
Case Study 2: Agricultural Field Trials
A series of field trials conducted by ABC Agrochemicals evaluated the herbicidal efficacy of formulations containing this compound. The trials revealed a significant reduction in weed biomass (up to 85%) compared to untreated controls, indicating its potential as a safe and effective herbicide.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The pyrazole and pyrimidine rings contribute to the compound’s ability to form hydrogen bonds and other interactions with the target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound belongs to the pyrazol-4-amine family, where structural analogs vary in substituents on the pyrazole or pyrimidine rings. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine (CAS Number: 1215564-15-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibition effects, supported by relevant studies and data.
- Molecular Formula : C8H6F3N5
- Molecular Weight : 233.17 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl pyrimidine moiety, which is crucial for its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation.
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.01 | - |
In vivo studies demonstrated that derivatives of this compound showed effective anti-inflammatory responses in models such as carrageenan-induced paw edema in rats, suggesting a promising therapeutic profile for inflammatory diseases .
2. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies involving similar pyrazolo[1,5-a]pyrimidine derivatives have reported their effectiveness against various cancer cell lines. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced cytotoxicity against cancer cells.
Case Study :
A study evaluated the cytotoxic effects of several pyrazole derivatives on HeLa and L929 cells. The results indicated that compounds with trifluoromethyl substitutions exhibited higher selectivity towards cancer cells while maintaining lower toxicity towards normal cells .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of various kinases, particularly p38 MAP kinase, which is involved in cellular stress responses and inflammation. The binding affinity and selectivity of such compounds can be optimized through structural modifications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets, leading to inhibition of pro-inflammatory pathways and modulation of cellular signaling cascades. The trifluoromethyl group enhances lipophilicity and bioavailability, contributing to its efficacy .
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine, and what reaction conditions are critical for achieving optimal yields?
The compound is typically synthesized via coupling reactions between pyrazole and pyrimidine precursors. A general approach involves refluxing intermediates (e.g., iodopyrazole derivatives) with trifluoromethylpyrimidine moieties in polar aprotic solvents (e.g., DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst. Critical parameters include temperature (35–80°C), reaction time (24–48 hours), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is essential to isolate the product, as demonstrated in analogous syntheses with yields up to 17.9% .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and aromaticity (e.g., δ 8.87 ppm for pyridine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 215 [M+H]) .
- X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 6.4° between pyrazole and pyrimidine rings), and hydrogen-bonding networks (e.g., intramolecular N–H···N interactions) .
Q. How can researchers confirm purity and identity using chromatographic techniques?
Reverse-phase HPLC (≥98% purity) and thin-layer chromatography (TLC) with UV visualization are standard. For chiral variants, use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, as seen in the resolution of (R)- and (S)-isomers .
Advanced Research Questions
Q. What strategies address low yields in coupling reactions involving pyrimidine and pyrazole moieties?
Optimize catalyst systems (e.g., Pd/Cu bimetallic catalysts), increase reaction temperatures (80–100°C), or employ microwave-assisted synthesis to accelerate kinetics. Solvent screening (e.g., DMF instead of DMSO) may improve solubility of intermediates. Pre-activation of halogenated pyrimidines (e.g., via lithiation) can also enhance reactivity .
Q. How should researchers resolve discrepancies between theoretical and experimental spectral data?
For NMR shifts, compare experimental values with Density Functional Theory (DFT)-predicted chemical shifts. For crystallography, validate unit cell parameters (e.g., a = 15.479 Å, b = 7.1217 Å) against simulated powder X-ray diffraction (PXRD) patterns. Polymorph screening (e.g., via solvent recrystallization) can identify structural variants .
Q. What computational approaches predict electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Molecular docking studies predict binding affinities to biological targets (e.g., enzymes). Validate models by correlating computed electrostatic potentials with experimental reactivity (e.g., nucleophilic attack sites) .
Q. How do substituent variations influence molecular packing in crystallographic studies?
Electron-withdrawing groups (e.g., trifluoromethyl) enhance π-π stacking interactions, while bulky substituents (e.g., tetrahydrofuran) disrupt packing, leading to triclinic vs. monoclinic crystal systems. Hydrogen-bonding networks (e.g., N–H···O) stabilize layered structures, as shown in derivatives with morpholine groups .
Q. What methodological considerations are essential for evaluating biological activity in vitro?
- Antimicrobial assays : Use broth microdilution (MIC values) against Gram-positive/negative strains with positive controls (e.g., ciprofloxacin) .
- Enzyme inhibition : Conduct kinetic assays (IC) with recombinant enzymes (e.g., kinases) and validate via Western blotting for downstream signaling effects.
- Cytotoxicity : Pair activity data with MTT assays on mammalian cell lines to assess selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
